molecular formula C13H17IN2O B1320014 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one CAS No. 824429-55-2

1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1320014
CAS No.: 824429-55-2
M. Wt: 344.19 g/mol
InChI Key: BJYMBIKIEYRROY-UHFFFAOYSA-N
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Description

1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound characterized by its unique structure, which includes an iodine atom attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Ring: The naphthyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine derivatives.

    Attachment of the Propanone Group: The final step involves the attachment of the 2,2-dimethylpropan-1-one moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the naphthyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-bromo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
  • 1-(6-chloro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
  • 1-(6-fluoro-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one

Uniqueness

The presence of the iodine atom in 1-(6-iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one imparts unique properties, such as increased molecular weight and potential for specific interactions with biological targets. Compared to its bromo, chloro, and fluoro analogs, the iodo compound may exhibit different reactivity and biological activity, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(6-iodo-3,4-dihydro-2H-1,8-naphthyridin-1-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O/c1-13(2,3)12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMBIKIEYRROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592082
Record name 1-(6-Iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824429-55-2
Record name 1-(3,4-Dihydro-6-iodo-1,8-naphthyridin-1(2H)-yl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824429-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Iodo-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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